molecular formula C14H13NO2S B148639 2-[(2-Phenylethyl)thio]nicotinic acid CAS No. 496775-95-2

2-[(2-Phenylethyl)thio]nicotinic acid

Cat. No. B148639
M. Wt: 259.33 g/mol
InChI Key: UZERZZRWECLIKE-UHFFFAOYSA-N
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Description

2-[(2-Phenylethyl)thio]nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid itself is known for its lipid-modifying effects and its role in reducing the progression of atherosclerosis, as demonstrated in a study where its antiatherosclerotic activity was shown to be mediated through the GPR109A receptor expressed by immune cells .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, 2-thiobenzyl nicotinic acid was synthesized starting from 2-chloronicotinic acid, which was sulfhydrylated by thiourea and then reacted with benzyl chloride, achieving a high yield of 98.6% . Although this process does not directly describe the synthesis of 2-[(2-Phenylethyl)thio]nicotinic acid, it provides insights into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives has been extensively studied. For example, the molecular geometry, vibrational frequencies, and other properties of nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide were investigated using various spectroscopic and theoretical methods, showing good agreement between experimental and theoretical data . This suggests that similar methods could be applied to analyze the molecular structure of 2-[(2-Phenylethyl)thio]nicotinic acid.

Chemical Reactions Analysis

Nicotinic acid and its derivatives participate in various chemical reactions. For instance, nicotinic acid esters were prepared and underwent cyclization to form different heterocyclic compounds . This indicates that 2-[(2-Phenylethyl)thio]nicotinic acid could also be a precursor for the synthesis of various heterocyclic structures, potentially with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives can be quite diverse. Polymorphism and phase behaviors of 2-(phenylamino)nicotinic acid were studied, revealing different hydrogen-bonding arrangements and phase transitions . Similarly, the crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid were investigated, showing that the compound forms a stable amorphous phase . These studies suggest that 2-[(2-Phenylethyl)thio]nicotinic acid may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

  • Vasorelaxant and Antioxidant Compounds : Thionicotinic acid analogs, including 2-[(2-Phenylethyl)thio]nicotinic acid, have shown potential as vasorelaxant and antioxidant compounds. These compounds can exert maximal vasorelaxation in a dose-dependent manner and display significant antioxidative properties in assays like DPPH and superoxide dismutase (SOD) (Prachayasittikul et al., 2010).

Receptor-Mediated Effects

  • G-Protein-Coupled Receptor Activation : Nicotinic acid derivatives, including 2-[(2-Phenylethyl)thio]nicotinic acid, have been studied for their ability to activate G-protein-coupled receptors in various biological systems, impacting processes like lipid regulation and immune cell function (Lorenzen et al., 2001); (Tunaru et al., 2003).

Herbicidal Applications

  • Herbicidal Activity : Nicotinic acid derivatives, such as 2-[(2-Phenylethyl)thio]nicotinic acid, have been explored for their herbicidal activities. Certain derivatives have shown significant herbicidal activity against various plant species, suggesting potential for agricultural applications (Yu et al., 2021).

Molecular Identification and Mechanism of Action

  • Identification of High and Low Affinity Receptors : Research has focused on understanding the interaction of nicotinic acid derivatives with high and low affinity receptors, elucidating their molecular mechanisms of action, which could lead to the development of improved therapeutics (Wise et al., 2003).

Industrial Production Methods

  • Industrial Applications : Studies have also looked into ecological methods for producing nicotinic acid from raw materials, which is relevant for industrial applications and aligns with green chemistry principles (Lisicki et al., 2022).

Atherosclerosis and Cardiovascular Effects

  • Anti-Atherosclerotic Activity : Nicotinic acid and its derivatives have been shown to inhibit the progression of atherosclerosis in animal models, suggesting potential cardiovascular benefits (Lukasova et al., 2011).

properties

IUPAC Name

2-(2-phenylethylsulfanyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)12-7-4-9-15-13(12)18-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZERZZRWECLIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358350
Record name 2-[(2-phenylethyl)thio]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Phenylethyl)thio]nicotinic acid

CAS RN

496775-95-2
Record name 2-[(2-phenylethyl)thio]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Surviladze, O Ursu, F Miscioscia… - Probe Reports from …, 2010 - ncbi.nlm.nih.gov
The mutated forms of small guanosinetriphosphatases (GTPases) may cause disease either through aberrant activation or through loss of function or diminished acitivity. For example, a …
Number of citations: 17 www.ncbi.nlm.nih.gov
Z Surviladze, O Ursu, F Miscioscia, R Curpan… - cell division, 1769 - researchgate.net
‡ Short descriptive name of target or pathway (similar for antitarget, if applicable).† IC50/EC50 value in nM along with the PubChem SID and AID where this value can be found. § For …
Number of citations: 2 www.researchgate.net

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